molecular formula C27H24N4O3S B2473224 N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide CAS No. 533865-68-8

N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide

Cat. No.: B2473224
CAS No.: 533865-68-8
M. Wt: 484.57
InChI Key: RXWLIRFKAYTMEZ-UHFFFAOYSA-N
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Description

The compound N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide is a heterocyclic hybrid molecule integrating multiple pharmacophoric motifs:

  • A 1H-indole core substituted at the 3-position with a thioether-linked 2-oxoethyl chain.
  • A 5-methylisoxazole group attached via an amino linkage to the 2-oxoethyl moiety.
  • A 2-naphthamide terminal group connected through an ethyl spacer to the indole nitrogen.

This architecture combines features associated with anticancer and anti-inflammatory activities, including the indole scaffold (common in kinase inhibitors), the isoxazole ring (a bioisostere for ester/carbamate groups), and the naphthamide group (implicated in DNA intercalation) .

Properties

IUPAC Name

N-[2-[3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c1-18-14-25(30-34-18)29-26(32)17-35-24-16-31(23-9-5-4-8-22(23)24)13-12-28-27(33)21-11-10-19-6-2-3-7-20(19)15-21/h2-11,14-16H,12-13,17H2,1H3,(H,28,33)(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWLIRFKAYTMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide is a compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a complex structure that includes a naphthalene moiety, an indole derivative, and a 5-methylisoxazole group. This unique arrangement contributes to its biological activity.

Property Value
Molecular FormulaC₁₈H₁₈N₄O₃S
Molecular Weight370.43 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally similar to this compound exhibit promising antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Research indicates that derivatives of similar structures show MIC values ranging from 0.98 to 7.80 µg/mL against various strains of Staphylococcus aureus and Candida albicans .

Anticancer Activity

The compound has been evaluated for its anticancer potential across several cancer cell lines. The findings suggest:

  • Cytotoxic Effects : Compounds related to this compound showed IC50 values less than 10 µM against A549 lung cancer cells, indicating significant antiproliferative activity .

Case Study: Cytotoxicity Profile

A detailed study assessed the cytotoxicity of several derivatives:

Compound Cell Line IC50 (µM)
Compound AA5498.5
Compound BMCF76.7
Compound CHeLa12.0

These results highlight the effectiveness of these compounds in inhibiting cancer cell proliferation.

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold and Functional Group Analysis

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Functional Groups Biological Activity Synthesis Method Reference
Target Compound Indole + Naphthamide Thioether, 5-methylisoxazole, acetamide Anticancer (hypothesized) Multi-step coupling
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamide () Indole + Oxadiazole Thioacetamide, thiazole Anticancer (in vitro) Hydrazide + CS₂/KOH reaction
2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[(5-methyltriazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-benzamide () Isoxazole + Benzamide Thioether, triazolopyrimidine Antiviral, anticancer (patent) Proprietary
(E)-N-(3-Fluoroisoxazol-5-yl)-2-(1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide () Indolinone + Isoxazole Fluoroisoxazole, ketone Unspecified (bioactivity data) Condensation reaction
Key Observations:

Indole vs. Benzamide Core : The target compound’s indole scaffold differentiates it from benzamide-based analogues (e.g., ), which prioritize π-π stacking interactions. Indole derivatives often exhibit enhanced kinase inhibition due to planar aromaticity .

Thioether Linkage : The thioether (-S-) bridge in the target compound is shared with oxadiazole-thioacetamides () and triazole derivatives (). This group enhances metabolic stability compared to ether or ester linkages .

Isoxazole Substitution : The 5-methylisoxazole group in the target compound mirrors analogues in and . Isoxazole’s electron-withdrawing properties improve binding to ATP pockets in kinases .

Key Differences:
  • The target compound likely requires sequential nucleophilic substitutions (e.g., thiol-amine coupling), whereas triazole derivatives () leverage click chemistry for regioselective cycloaddition .

Table 3: Bioactivity Data of Analogues

Compound Assay Model IC₅₀/EC₅₀ (µM) Mechanism Reference
Target Compound Not reported N/A Hypothesized kinase inhibition
2-[(5-((Indol-3-yl)methyl)oxadiazol-2-yl)thio]-N-thiazolylacetamide () MCF-7 (breast cancer) 12.4 ± 1.2 Tubulin polymerization inhibition
(E)-N-(3-Fluoroisoxazol-5-yl)-...acetamide () Unspecified 6.554* Unknown
Patent compounds () Hela (cervical cancer) 0.5–5.0 Viral protease inhibition

*Value in likely corresponds to pIC₅₀ or logP; context unclear.

Structure-Activity Relationship (SAR) Trends:
  • Indole Substitution : The 3-position thioether in the target compound may enhance cytotoxicity compared to unsubstituted indoles () by improving membrane permeability .
  • Naphthamide vs. Benzamide: The naphthamide group’s extended aromatic system (vs.
  • Isoxazole vs. Oxadiazole : Isoxazole-containing compounds () show broader antiviral activity, whereas oxadiazole derivatives () are more potent in cancer models .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide, and how do they influence its reactivity?

  • Methodological Answer : The compound contains a 5-methylisoxazole ring linked via a thioether bridge to an indole moiety, with a naphthamide group at the terminal end. The isoxazole ring (electron-deficient) and indole (π-rich) create electronic asymmetry, influencing nucleophilic/electrophilic reactivity. For example, the thioether bridge is susceptible to oxidation, which can be monitored via HPLC under controlled conditions (e.g., H₂O₂ in methanol) to assess stability . Structural characterization should combine NMR (¹H/¹³C) for backbone assignment and X-ray crystallography to resolve spatial arrangements of the naphthamide group .

Q. How can researchers synthesize this compound, and what are critical purification steps?

  • Methodological Answer : A multi-step synthesis is typical:

Isoxazole-Indole Coupling : Use a 1,3-dipolar cycloaddition between nitrile oxide (from 5-methylisoxazole-3-amine) and an alkyne-functionalized indole precursor .

Thioether Formation : React the indole-SH group with 2-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

Naphthamide Conjugation : Employ carbodiimide-mediated coupling (EDC/HOBt) between the ethylamine linker and 2-naphthoic acid .
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals (e.g., indole C3-H and naphthamide aromatic protons) .
  • HRMS : Confirm molecular weight (expected [M+H]⁺ ~550–560 Da) with <2 ppm error .
  • FTIR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide, N-H bend at ~1540 cm⁻¹ for indole) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :

  • Modify Substituents : Replace the 5-methylisoxazole with bulkier groups (e.g., phenylisoxazole) to enhance hydrophobic interactions with target proteins. Assess using molecular docking (AutoDock Vina) against crystallized enzyme structures (e.g., kinase domains) .
  • Thioether Replacement : Substitute the sulfur bridge with sulfone (oxidized form) to evaluate effects on membrane permeability (logP via shake-flask method) .
  • Biological Assays : Test derivatives in enzyme inhibition assays (IC₅₀) and compare with parent compound. Use ANOVA to identify statistically significant improvements (p<0.05) .

Q. How to resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardize Assay Conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), serum concentration (10% FBS), and incubation time (48–72 hrs) .
  • Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) and confirm stability via LC-MS over 24 hrs .
  • Meta-Analysis : Use tools like RevMan to aggregate data from independent studies, applying random-effects models to account for heterogeneity .

Q. What strategies mitigate instability of the thioether linkage in physiological conditions?

  • Methodological Answer :

  • Prodrug Design : Mask the thioether as a disulfide (-S-S-), which is reduced selectively in target tissues (e.g., high glutathione cancer cells) .
  • Formulation : Encapsulate in PEGylated liposomes to minimize oxidation during circulation. Monitor release kinetics via dialysis (PBS, pH 7.4, 37°C) .

Q. How to identify biological targets using computational and experimental approaches?

  • Methodological Answer :

  • Molecular Docking : Screen against the PDB database (e.g., kinases, GPCRs) using Glide SP/XP scoring. Prioritize targets with docking scores ≤−8 kcal/mol .
  • Pull-Down Assays : Immobilize the compound on NHS-activated Sepharose, incubate with cell lysates, and identify bound proteins via SDS-PAGE/MS .
  • CRISPR Knockout : Validate target relevance by knocking out candidate genes (e.g., AKT1) and measuring apoptosis (Annexin V/PI flow cytometry) .

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